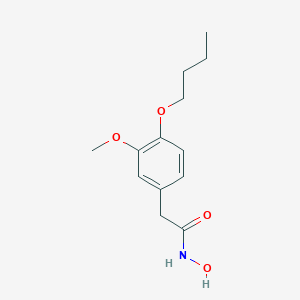
Acetohydroxamic acid, 2-(4-butoxy-3-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetohydroxamic acid, 2-(4-butoxy-3-methoxyphenyl)- is a chemical compound with the molecular formula C12H17NO4. It is an inhibitor of bacterial urease and is used in the treatment of urinary tract infections caused by urease-producing bacteria. Acetohydroxamic acid has also been studied for its potential use in cancer treatment and as a chelating agent for heavy metals.
作用機序
Acetohydroxamic acid works by inhibiting the activity of bacterial urease, an enzyme that catalyzes the hydrolysis of urea to produce ammonia. By inhibiting urease activity, acetohydroxamic acid reduces the production of ammonia, which can lead to urinary tract stones and other complications.
生化学的および生理学的効果
Acetohydroxamic acid has been shown to have minimal toxicity in animal studies. It is rapidly absorbed and eliminated from the body, with a half-life of approximately 90 minutes. Acetohydroxamic acid has been shown to be effective in reducing the production of ammonia in the urine, which can lead to urinary tract stones and other complications.
実験室実験の利点と制限
Acetohydroxamic acid has several advantages as a laboratory reagent. It is relatively inexpensive and readily available. It is also stable under a wide range of conditions and can be easily synthesized in the laboratory. However, acetohydroxamic acid has some limitations as a laboratory reagent. It is not very soluble in water and may require the use of organic solvents for certain applications. It is also relatively unstable in acidic conditions and may decompose over time.
将来の方向性
There are several potential future directions for research on acetohydroxamic acid. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the efficacy of acetohydroxamic acid in inhibiting cancer cell growth and to identify the mechanisms by which it exerts its anti-cancer effects. Another area of interest is the use of acetohydroxamic acid as a chelating agent for heavy metals. Further studies are needed to determine the effectiveness of acetohydroxamic acid in removing heavy metals from contaminated soils and water sources. Additionally, further studies are needed to optimize the synthesis and purification of acetohydroxamic acid and to develop new methods for its use in laboratory research.
合成法
Acetohydroxamic acid can be synthesized through a reaction between hydroxylamine hydrochloride and ethyl acetate in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through recrystallization.
科学的研究の応用
Acetohydroxamic acid has been extensively studied for its potential use in the treatment of urinary tract infections caused by urease-producing bacteria. It has been shown to be effective in inhibiting the growth of these bacteria and reducing the production of ammonia, which can lead to urinary tract stones. Acetohydroxamic acid has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in animal models.
特性
CAS番号 |
15560-61-9 |
|---|---|
製品名 |
Acetohydroxamic acid, 2-(4-butoxy-3-methoxyphenyl)- |
分子式 |
C13H19NO4 |
分子量 |
253.29 g/mol |
IUPAC名 |
2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C13H19NO4/c1-3-4-7-18-11-6-5-10(8-12(11)17-2)9-13(15)14-16/h5-6,8,16H,3-4,7,9H2,1-2H3,(H,14,15) |
InChIキー |
QRJCDIVJPRWSMH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)OC |
正規SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)OC |
その他のCAS番号 |
15560-61-9 |
同義語 |
2-(4-Butoxy-3-methoxyphenyl)acetohydroxamic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



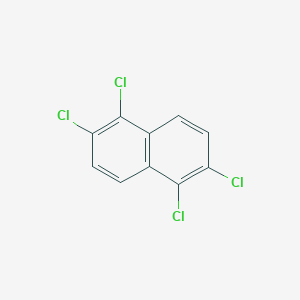
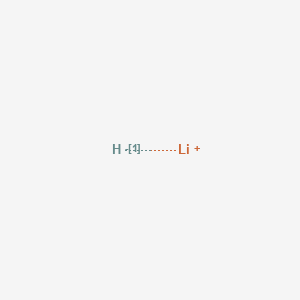
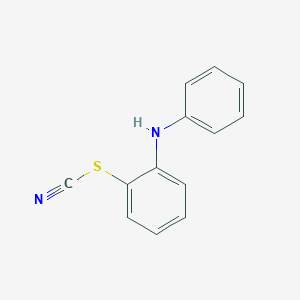
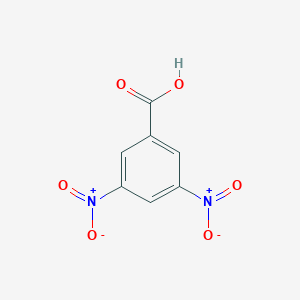

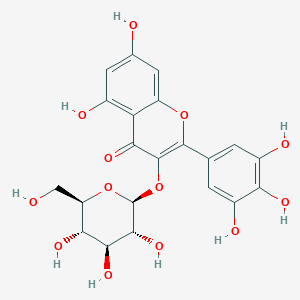
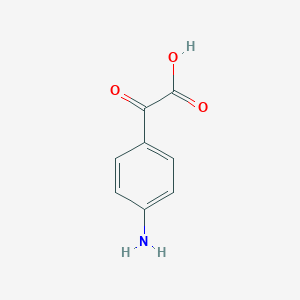
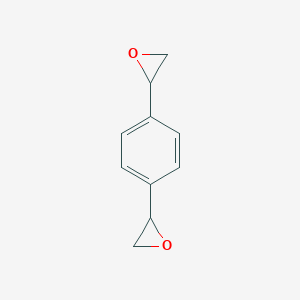
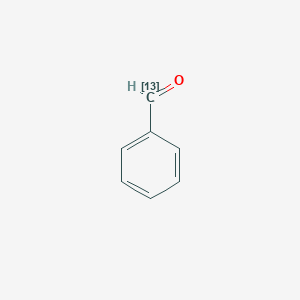
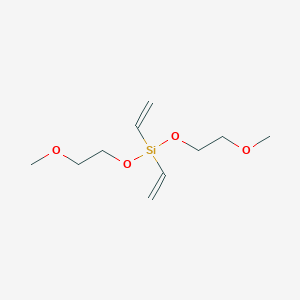
![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)
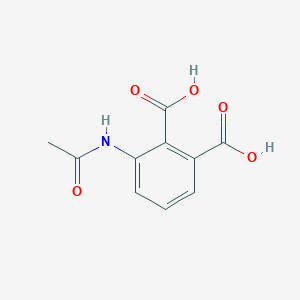
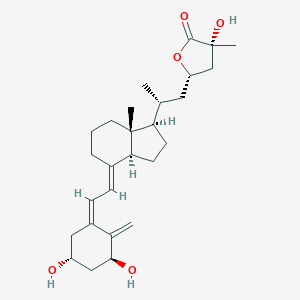
![2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B106945.png)